Ansamitocin P-3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C32H43ClN2O9 |

|---|---|

分子量 |

635.1 g/mol |

IUPAC 名称 |

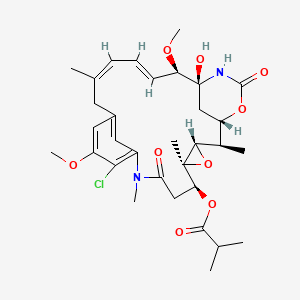

[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |

InChI |

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1 |

InChI 键 |

OPQNCARIZFLNLF-DQJFBWACSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)/C)OC)(NC(=O)O2)O |

规范 SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |

产品来源 |

United States |

Foundational & Exploratory

Ansamitocin P-3: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid antitumor agent, has garnered significant attention in the field of oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound. It details the producing microorganism, delves into the intricacies of its biosynthetic pathway, and outlines its mechanism of action as a powerful microtubule inhibitor. This document consolidates quantitative data on its production and biological efficacy, presents detailed experimental protocols for its fermentation, purification, and bioactivity assessment, and includes visualizations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Origin

This compound belongs to the ansamycin family of antibiotics, characterized by a unique ansa-aromatic chromophore. It was first isolated from the fermentation broth of an actinomycete, Nocardia sp. C-15003, which was later reclassified as Actinosynnema pretiosum.[1] This microorganism remains the primary source for the production of this compound and its analogues.[1][2] These maytansinoids are structurally similar to maytansine, a compound originally isolated from plants, and exhibit potent antitumor properties.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a polyketide synthase (PKS) and a series of post-PKS modification enzymes. The biosynthetic gene cluster, designated as asm, is dispersed in two separate regions of the Actinosynnema pretiosum genome.[3]

The pathway commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][4] This is followed by a series of condensation reactions catalyzed by the PKS, incorporating extender units of acetate, propionate, and a unique "glycolate" unit to assemble the 19-membered macrocyclic lactam core, known as proansamitocin.[3]

Subsequent post-PKS modifications are crucial for the potent biological activity of the final molecule. These modifications include chlorination, N-methylation, carbamoylation, epoxidation, and the addition of an ester side chain at the C-3 position.[3] The ester side chain of this compound is an isobutyryl group.[4]

Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Ansamitocin P-3 Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P-3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Its complex structure, featuring a 19-membered macrocyclic lactam ring, has made it a valuable payload for antibody-drug conjugates (ADCs). Understanding the intricate biosynthetic pathway of AP-3 in its producing organism, the actinomycete Actinosynnema pretiosum, is crucial for optimizing its production and for generating novel, structurally diverse analogs through metabolic engineering. This guide provides a comprehensive overview of the AP-3 biosynthetic pathway, including the genetic and enzymatic machinery, quantitative production data, and detailed experimental protocols.

The this compound Biosynthetic Pathway: A Multi-step Process

The biosynthesis of this compound is a complex process orchestrated by a large set of genes organized in a cluster, referred to as the 'asm' gene cluster. The pathway can be broadly divided into three main stages:

-

Formation of the Starter Unit: The biosynthesis is initiated with the formation of the starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA).

-

Polyketide Chain Assembly: A type I polyketide synthase (PKS) complex iteratively adds extender units to the AHBA starter, creating the polyketide backbone.

-

Post-PKS Modifications: A series of tailoring enzymes modify the polyketide intermediate to yield the final this compound product.

Biosynthesis of the 3-Amino-5-hydroxybenzoic Acid (AHBA) Starter Unit

The pathway to AHBA begins with precursors from primary metabolism, namely phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P)[1]. This pathway is a variation of the shikimate pathway and involves a series of enzymatic reactions to produce the unique starter unit required for ansamitocin synthesis. The key intermediates and enzymes are detailed below.

| Intermediate | Enzyme(s) | Gene(s) |

| AminoDAHP | AminoDAHP synthase | asm47 (homolog of rifH) |

| AminoDHQ | AminoDHQ synthase | asm23 (homolog of rifG) |

| AminoDHS | AminoDHS dehydratase | (homolog of rifJ) |

| AHBA | AHBA synthase | asm24, asm43 (homologs of rifK) |

The formation of AHBA is a critical control point in the overall biosynthetic pathway.

Polyketide Backbone Assembly by the Ansamitocin PKS

The core of the ansamitocin molecule is assembled by a modular type I polyketide synthase (PKS) encoded by the genes asmA, asmB, asmC, and asmD[2][3]. This enzymatic assembly line consists of multiple modules, each responsible for the incorporation and modification of a specific extender unit. The extender units for ansamitocin biosynthesis are derived from malonyl-CoA, methylmalonyl-CoA, and a rare methoxymalonyl-ACP[4]. The PKS machinery catalyzes a series of condensation, reduction, and dehydration reactions to build the linear polyketide chain attached to an acyl carrier protein (ACP). The process is terminated by the release and cyclization of the polyketide chain, forming the proansamitocin macrocycle, a reaction catalyzed by an amide synthase encoded by asm9[5].

Post-PKS Tailoring Modifications

Following the formation of the proansamitocin intermediate, a series of enzymatic modifications are required to produce the final, biologically active this compound. These tailoring reactions are catalyzed by a set of dedicated enzymes encoded within the asm gene cluster and occur in a preferred, though somewhat flexible, sequence[6].

| Modification | Enzyme | Gene |

| Chlorination | Halogenase | asm12 |

| Carbamoylation | Carbamoyltransferase | asm21 |

| O-methylation | O-methyltransferase | asm7 |

| Epoxidation | Epoxidase | asm11 |

| N-methylation | N-methyltransferase | asm10 |

| 3-O-acylation | 3-O-acyltransferase | asm19 |

The final acylation step, catalyzed by Asm19, attaches the isobutyryl side chain to the C-3 hydroxyl group, yielding this compound.

Quantitative Data on this compound Production

Efforts to improve the production of this compound have involved various strategies, including genetic engineering and fermentation process optimization. The following tables summarize some of the reported quantitative data on AP-3 production.

Table 1: Enhancement of this compound Production through Genetic Engineering

| Genetic Modification | Strain | AP-3 Titer (mg/L) | Fold Increase | Reference |

| Overexpression of asm10 in NXJ-22 | A. pretiosum | - | 1.93 | [7] |

| Inactivation of ansa30 | A. pretiosum NXJ-22 | - | 1.66 | [7] |

| Combined asm10 overexpression and supplementation | A. pretiosum | 246 ± 6 | 5 | [7] |

| Overexpression of asmUdpg and asm13-17 in mutant M | A. pretiosum | 582.7 | - | [8] |

| Overexpression of asm13-17 and asmUdpg with fed-batch | A. pretiosum | 757.7 | - | [9] |

| Overexpression of ALDH, FDTS, and dTGD | A. pretiosum HQG-7, HQG-13, HQG-17 | 50.33 ± 5.46, 71.95 ± 6.95, 83.47 ± 4.83 | 1.12, 1.60, 1.85 | [1] |

Table 2: Effect of Culture Conditions on this compound Production

| Condition | Strain | AP-3 Titer (mg/L) | Fold Increase | Reference |

| Addition of 0.52% soybean oil | A. pretiosum B24-13 | 106.04 | 1.49 | [10] |

| Fructose as sole carbon source | A. mirum | - | 4 | [11] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of the this compound biosynthetic pathway.

Cultivation of Actinosynnema pretiosum for this compound Production

Actinosynnema pretiosum can be cultivated in several media to support growth and production of ansamitocins. A typical multi-stage fermentation process is often employed.

Seed Culture:

-

Inoculate a YMG agar plate (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) with A. pretiosum and incubate at 30°C for 48 hours[7].

-

Transfer the mycelia into S1 medium (0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose) and grow at 30°C with shaking at 220 rpm for 24 hours[7].

-

Transfer the S1 culture (3.3% v/v) into S2 medium (0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, and other supplements) and cultivate for another 24 hours[7].

Production Culture:

-

Inoculate the production medium (e.g., YMS medium: 1.6% yeast extract, 1% malt extract, 10.3% sucrose, and other supplements) with the S2 seed culture (10% v/v)[1].

-

Incubate at 25°C with shaking at 220 rpm for 7-10 days[1][7].

Extraction and Purification of this compound

A multi-step process is required to isolate and purify this compound from the fermentation broth.

-

Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate[12].

-

Chromatography: The crude extract is then subjected to one or more chromatographic steps. This can include column chromatography on silica gel or alumina, and high-performance counter-current chromatography (HPCCC)[6][13]. A two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) has been successfully used for HPCCC purification[6].

-

Crystallization: The final purification step often involves crystallization to obtain high-purity this compound.

Quantification of this compound

Accurate quantification of this compound is essential for production monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) are the most common methods.

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 70% methanol in water or an acetonitrile-water gradient[2][14].

LC/MS/MS Method:

-

Column: C8 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid.

-

Detection: Multiple-reaction-monitoring (MRM) mode with a precursor/product ion pair of m/z 635.2/547.2 for AP-3[12].

Genetic Manipulation of Actinosynnema pretiosum

Genetic manipulation is a powerful tool for studying gene function and for strain improvement. Gene knockout is a common technique used to elucidate the role of specific genes in the ansamitocin biosynthetic pathway.

CRISPR-Cas9 Mediated Gene Knockout (General Workflow):

-

Design of sgRNAs: Design single guide RNAs (sgRNAs) targeting the gene of interest.

-

Construction of the CRISPR-Cas9 Plasmid: Clone the sgRNA expression cassette and the Cas9 nuclease gene into a suitable vector for expression in Actinosynnema.

-

Transformation: Introduce the CRISPR-Cas9 plasmid into A. pretiosum protoplasts via polyethylene glycol-mediated transformation[16].

-

Selection and Screening: Select for transformants and screen for the desired gene knockout mutants, often by PCR and sequencing.

Visualizing the this compound Biosynthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the this compound biosynthetic pathway.

References

- 1. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. frontiersin.org [frontiersin.org]

- 15. DE60121150T2 - PROCESS FOR THE PREPARATION OF ANSAMITOCIN - Google Patents [patents.google.com]

- 16. pnas.org [pnas.org]

Ansamitocin P-3: A Technical Guide to its Microtubule Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent with significant antineoplastic properties. This document provides a comprehensive technical overview of its activity as a microtubule inhibitor. It details the compound's mechanism of action, summarizes its cytotoxic and antimitotic efficacy through quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its cellular and molecular interactions.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. The core of its mechanism lies in its direct interaction with tubulin, the protein subunit of microtubules.

This compound binds to tubulin, reportedly at or near the vinblastine-binding site, which leads to the inhibition of microtubule polymerization and the active depolymerization of existing microtubules.[1][2][3] This disruption of microtubule dynamics has profound consequences for cellular processes, most notably mitosis.

The interference with the formation and function of the mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism.[1][2] This activation, mediated by proteins such as Mad2 and BubR1, leads to a prolonged arrest of the cell cycle in the G2/M phase.[1][2][4] Unable to resolve this mitotic block, the cell ultimately undergoes programmed cell death, or apoptosis.[1][2][3] The apoptotic cascade initiated by this compound has been shown to be mediated through the p53 signaling pathway, involving the accumulation of p53 and its downstream effector, p21.[1][3]

Quantitative Data Summary

The potent activity of this compound has been quantified across various cancer cell lines and in biochemical assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2] |

| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][2] |

| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2] |

| A549 | Non-Small Cell Lung Carcinoma | Not explicitly stated, but effective at nM concentrations | [5][6] |

| NCI-H69 | Small Cell Lung Carcinoma | Not explicitly stated, but effective at nM concentrations | [5][6] |

| U937 | Histiocytic Lymphoma | 180 (0.18 nM) | [7] |

Table 2: Biochemical and Cellular Effects of this compound

| Parameter | System | Value | Reference |

| Tubulin Binding Dissociation Constant (Kd) | Purified tubulin | 1.3 ± 0.7 µM | [1][2][3] |

| Mitotic Index (MCF-7 cells) | Control | 3 ± 0.5% | [1] |

| 20 pM this compound | 23 ± 3% | [1] | |

| 50 pM this compound | 33 ± 0.8% | [1] | |

| 100 pM this compound | 44 ± 4% | [1] | |

| G2/M Phase Arrest (MCF-7 cells) | Control | ~26% | [7] |

| 50 pM this compound | ~50% | [7] | |

| 100 pM this compound | ~70% | [7] | |

| G2/M Phase Arrest (A549 cells) | Control | 16.18 ± 1.03% | [5][6] |

| 0.4 nM this compound | 53.34 ± 8.06% | [5][6] | |

| 1.6 nM this compound | 62.40 ± 4.97% | [5][6] | |

| G2/M Phase Arrest (NCI-H69 cells) | Control | 32.97 ± 1.05% | [5][6] |

| 0.25 nM this compound | 58.48 ± 8.37% | [5][6] | |

| 0.5 nM this compound | 77.34 ± 3.19% | [5][6] | |

| 1.0 nM this compound | 73.86 ± 5.52% | [5][6] |

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay quantifies cell density based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Tris base solution (10 mM, pH 10.5)

-

Acetic acid (1% v/v)

-

Microplate spectrophotometer

Procedure:

-

Seed cells in 96-well plates at a predetermined optimal density and culture for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48 hours).[1]

-

Terminate the experiment by gently adding cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.[8]

-

Wash the plates four to five times with slow-running tap water to remove TCA and excess medium.[8][9]

-

Allow the plates to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Wash the plates four times with 1% acetic acid to remove unbound dye.[9]

-

Allow the plates to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510-540 nm using a microplate reader.[1][10]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

Ethanol, cold (70%)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Harvest cells by trypsinization and collect them by centrifugation at approximately 1200 rpm for 5 minutes.[3]

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate at 4°C for at least 30 minutes (can be stored for weeks).[3][11]

-

Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes and wash the pellet with PBS.[3]

-

Resuspend the cell pellet in a solution containing RNase A and incubate at room temperature for 5-30 minutes to degrade RNA.[3][5]

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[5][11]

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[11]

-

The DNA content is analyzed using appropriate software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[3]

Immunofluorescence Microscopy for Microtubule Integrity

This technique allows for the direct visualization of the microtubule network within cells.

Materials:

-

Cells cultured on coverslips

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Wash the cells briefly with PBS.

-

Fix the cells with the chosen fixative (e.g., 10 minutes at room temperature with 10% formalin).

-

Wash the cells with PBS.

-

Permeabilize the cell membranes with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating in blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI if desired.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

In Vitro Tubulin Binding Assay

This assay determines the binding affinity (dissociation constant, Kd) of this compound to purified tubulin. A common method involves a microtubule co-sedimentation assay.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Taxol solution (2 mM)

-

Cushion buffer (e.g., General Tubulin Buffer with 60% glycerol)

-

Ultracentrifuge with a suitable rotor

-

SDS-PAGE equipment and reagents

Procedure:

-

Polymerize purified tubulin into microtubules by incubation with GTP at 37°C.[12]

-

Stabilize the microtubules with Taxol.[12]

-

Incubate the stabilized microtubules with varying concentrations of this compound at room temperature.

-

Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound protein.[4]

-

Carefully separate the supernatant and the pellet.

-

Analyze the amount of tubulin and bound this compound (if a labeled version is used) or the effect on microtubule-associated proteins in both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

-

Quantify the protein bands to determine the fraction of bound ligand at each concentration and calculate the dissociation constant (Kd).

Microtubule Polymerization Assay (Turbidity Assay)

This assay monitors the effect of this compound on the rate and extent of tubulin polymerization by measuring the increase in light scattering as microtubules form.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution (1 mM final concentration)

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add this compound at various concentrations or a vehicle control.

-

Initiate polymerization by adding GTP and transferring the reaction mixture to a pre-warmed (37°C) cuvette in the spectrophotometer.[13]

-

Monitor the change in absorbance at 340 nm over time in kinetic mode.[13]

-

The rate and extent of polymerization are determined from the resulting absorbance curves. A decrease in the rate and final absorbance indicates inhibition of polymerization.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution.

Logical Relationship in Microtubule Polymerization Assay

Caption: Logical flow of the in vitro microtubule polymerization assay.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 9. SRB assay for measuring target cell killing [protocols.io]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. abscience.com.tw [abscience.com.tw]

- 13. youtube.com [youtube.com]

Ansamitocin P-3 Cytotoxicity in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid derivative, is a potent microtubule-targeting agent that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] Its efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent programmed cell death.[4][5] This technical guide provides an in-depth overview of the cytotoxicity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of the key cellular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Mechanism of Action

This compound exerts its cytotoxic effects primarily by interfering with microtubule assembly.[4][6] It binds to tubulin, the fundamental protein component of microtubules, at a site that partially overlaps with the vinblastine binding site.[1][7] This binding inhibits the polymerization of tubulin into microtubules and can also lead to the depolymerization of existing microtubules.[2][6]

The disruption of microtubule dynamics has profound consequences for cellular processes, most notably mitosis. Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By destabilizing these structures, this compound prevents the proper alignment and separation of chromosomes.[1][2][3]

This interference activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The activation of SAC proteins, such as Mad2 and BubR1, halts the cell cycle at the G2/M phase, preventing the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle.[1][8] Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This process is often mediated by the tumor suppressor protein p53 and its downstream effector p21, leading to programmed cell death.[1][7]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. The data consistently demonstrate that this compound is effective at picomolar to nanomolar concentrations.

| Cell Line | Cancer Type | IC50/ED50 Value | Units | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | pM | [1] |

| HeLa | Cervical Carcinoma | 50 ± 0.5 | pM | [1] |

| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | pM | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | pM | [1] |

| A-549 | Lung Carcinoma | 4 x 10⁻⁷ | µg/mL | [6][9] |

| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ | µg/mL | [6][9] |

| MCF-7 | Breast Adenocarcinoma | 2 x 10⁻⁶ | µg/mL | [6][9] |

| HCT-116 | Colon Carcinoma | 0.081 | nM | [6] |

| U937 | Histiocytic Lymphoma | 0.18 | nM | [10] |

| A549 | Non-Small Cell Lung Cancer | 0.33 ± 0.13 | nM | [11] |

| NCI-H69 | Small Cell Lung Cancer | 0.69 ± 0.04 | nM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of this compound.

Cell Proliferation and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 to 48 hours).[1][12]

-

Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[14]

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 72 hours).[14]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength between 540 and 590 nm. Cell viability is expressed as a percentage of the untreated control.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[15]

Apoptosis Assay

Apoptosis, or programmed cell death, can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for cell cycle analysis.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its cytotoxic evaluation.

Caption: Mechanism of this compound induced cytotoxicity.

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule function. Its ability to induce mitotic arrest and apoptosis in cancer cells at very low concentrations makes it a compound of significant interest for cancer therapy, particularly as a payload for antibody-drug conjugates.[4] The data and protocols presented in this guide offer a comprehensive resource for the continued investigation and development of this compound as a promising anticancer therapeutic.

References

- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 4. nbinno.com [nbinno.com]

- 5. Differential Inhibitory Effects of Cytotoxic Agents on Lymphoma Cell Proliferation and Tumor Growth - ProQuest [proquest.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. This compound (Antibiotic C 15003P3'; NSC292222; Maytansinol butyrate) | microtubule/antimitotic inhibitor | warhead of ADC | CAS 66584-72-3 | InvivoChem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. glpbio.com [glpbio.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]

- 16. itmedicalteam.pl [itmedicalteam.pl]

Ansamitocin P-3: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from Actinosynnema pretiosum, it has garnered significant interest in the field of oncology due to its cytotoxic activity.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a 19-membered macrocyclic lactam with a complex stereochemical arrangement. Its structure is characterized by a chlorinated benzene ring and an ester side chain at the C-3 position, which is an isobutyrate group.[2]

Structure:

-

IUPAC Name: [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate

A summary of the key chemical and physical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₃ClN₂O₉ |

| Molecular Weight | 635.14 g/mol |

| CAS Number | 66584-72-3 |

| Appearance | White to off-white crystalline solid |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 188-190 °C |

| Solubility | Soluble in DMSO, ethanol, methanol, and other organic solvents. Insoluble in water. |

| Storage Conditions | Store at -20°C for long-term stability. |

Mechanism of Action: Microtubule Inhibition and Apoptosis

This compound exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[3] It binds to tubulin, the protein subunit of microtubules, at the maytansine-binding site.[3] This interaction inhibits microtubule assembly and promotes their disassembly, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).[3][4]

The signaling pathway initiated by this compound's interaction with tubulin involves the activation of spindle checkpoint proteins, such as Mad2 and BubR1.[4][5] This activation prevents the cell from progressing through mitosis, leading to an accumulation of cells in the G2/M phase.[6] Subsequently, the p53 tumor suppressor protein is activated, initiating the apoptotic cascade.[4][5][7]

References

- 1. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

An In-depth Technical Guide to Ansamitocin P-3 Production in Actinosynnema pretiosum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent antitumor agent, is a secondary metabolite produced by the actinomycete Actinosynnema pretiosum. Its significant therapeutic potential, particularly as a cytotoxic component in antibody-drug conjugates (ADCs), has driven extensive research into optimizing its production. This technical guide provides a comprehensive overview of the core aspects of this compound production, including the producing organism's biology, biosynthetic pathways, fermentation technology, and downstream processing. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this field.

Introduction to Actinosynnema pretiosum

Actinosynnema pretiosum is a Gram-positive, filamentous bacterium known for its ability to synthesize a variety of bioactive secondary metabolites.[1] First isolated from sedge blades, this nocardioform actinomycete has become a cornerstone in the production of maytansinoids, particularly this compound.[1] The organism exhibits complex morphological differentiation, which has been shown to be linked to its secondary metabolite production.[2][3] Strains such as A. pretiosum ATCC 31280 and ATCC 31565 are commonly used for this compound production.[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with a series of post-PKS modifications.[6][7] The biosynthetic pathway is governed by a set of genes organized in clusters.[6][7]

The pathway initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[6][8] This is followed by a series of condensation reactions catalyzed by the PKS modules, incorporating extender units such as acetate and propionate to assemble the polyketide backbone.[6] Subsequent post-PKS modifications include methylations, epoxidation, chlorination, and the addition of an ester side chain, ultimately leading to the formation of this compound.[6][7]

This compound Biosynthetic Pathway

Regulatory Networks

The production of this compound is tightly regulated by a complex network of genes and signaling pathways. Two-component systems (TCSs) and global regulators play a crucial role in modulating the expression of the biosynthetic gene cluster.[9]

A notable TCS, CrsRK, has been identified where the response regulator CrsR positively regulates this compound biosynthesis by directly and indirectly controlling the transcription of the biosynthetic genes.[9][10] Deletion of the crsR gene leads to a significant decrease in this compound production.[9][10] Furthermore, global regulators like AdpA_1075 have been shown to pleiotropically link morphological differentiation with ansamitocin biosynthesis.[2]

Regulatory Cascade of this compound Production

Fermentation and Production Optimization

The yield of this compound from A. pretiosum fermentation is often low, necessitating optimization of culture conditions and metabolic engineering strategies to enhance production.

Quantitative Data on this compound Production

| Strain | Condition | Titer (mg/L) | Fold Increase | Reference |

| A. pretiosum Wild Type | Standard Medium | ~42 | - | [11] |

| A. pretiosum L-40 (mutant) | Standard Medium | 242.9 | ~5.8 | [12] |

| A. pretiosum L-40 | Optimized Seed Medium | 307.8 | ~7.3 | [12] |

| A. pretiosum G3-96 (genome shuffled) | Shake Flask | 410.1 | ~9.8 | [12] |

| A. pretiosum M-asmUdpg:asm13-17 | Shake Flask | 582.7 | ~13.9 | [13] |

| A. pretiosum | Mg2+ addition | 85 | 3.0 | [14] |

| A. pretiosum | Low Organic Nitrogen | Significantly Increased | - | [11][15] |

| A. pretiosum WXR-30 (FtsZ overexpression) | Standard Medium | 327.37 | ~7.8 | [16] |

| A. pretiosum WXR-30 | Yeast Extract Supplementation | 371.16 | ~8.8 | [16] |

| A. pretiosum | Overexpression of efflux pumps | 302.4 - 330.6 | ~1.1-1.25 | [17] |

Experimental Protocols

-

Strain Maintenance: Actinosynnema pretiosum strains can be maintained on YMG agar plates (0.4% yeast extract, 1% malt extract, 0.4% glucose, 1.5% agar) and incubated at 26-30°C for 7-14 days.[16]

-

Seed Culture: Inoculate a loopful of spores or mycelia into a seed medium (e.g., 0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose) and incubate at 30°C with shaking at 220 rpm for 24 hours.[16]

-

Fermentation: Transfer the seed culture (e.g., 3.3% v/v) into the production medium.[16] A variety of production media have been developed, often containing sources of carbon (e.g., glucose, glycerol, cane molasses), nitrogen (e.g., yeast extract, tryptone soya broth, soybean powder), and trace elements.[16][18] Fermentation is typically carried out at 28-30°C for 48 hours or longer.[9][16] The pH of the medium is generally maintained around 7.5.[16]

-

Supplements: The addition of precursors, such as isobutanol and isopropanol, or metal ions like Mg2+, can enhance production.[14][16]

The recovery of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.[19][20]

-

Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate or toluene.[21][22] The organic phase, containing the ansamitocins, is then separated from the aqueous phase and the mycelial mass.

-

Chromatography: The crude extract is subjected to chromatographic purification.[19][22]

-

Crystallization: The purified this compound can be further concentrated and crystallized to achieve high purity.[19]

Experimental Workflow for this compound Production and Analysis

Analytical Methods for Quantification

Accurate quantification of this compound is crucial for process monitoring and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of this compound. A C8 or C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid.[21] Detection is commonly performed using a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, LC-MS/MS is the preferred method.[21] This technique allows for the detection of this compound at low concentrations in complex matrices like plasma.[21] The analysis is typically performed in multiple-reaction-monitoring (MRM) mode, tracking specific precursor-to-product ion transitions.[21] For this compound, the precursor/product ion pair is often m/z 635.2/547.2.[21]

Conclusion

The production of this compound from Actinosynnema pretiosum is a multifaceted process that has been significantly advanced through decades of research. A deep understanding of the organism's genetics, metabolism, and the intricate regulatory networks governing ansamitocin biosynthesis is paramount for further improvements. This guide has provided a consolidated resource of technical information, including quantitative data and detailed protocols, to aid researchers and industry professionals in the continued development and optimization of this compound production for its critical role in cancer therapy.

References

- 1. germai.app [germai.app]

- 2. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum [mdpi.com]

- 3. Global Regulator AdpA_1075 Regulates Morphological Differentiation and Ansamitocin Production in Actinosynnema pretiosum subsp. auranticum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-Scale Metabolic Model of Actinosynnema pretiosum ATCC 31280 and Its Application for this compound Production Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Guided Discovery of Pretilactam from Actinosynnema pretiosum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improved AP-3 production through combined ARTP mutagenesis, fermentation optimization, and subsequent genome shuffling - ProQuest [proquest.com]

- 13. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WO2004015119A2 - Methods for the isolation and purification of ansamitocins - Google Patents [patents.google.com]

Ansamitocin P-3: A Technical Guide to its Mode of Action on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1] Originally isolated from actinomycetes, it has demonstrated significant antitumor activity, leading to its use as a cytotoxic payload in antibody-drug conjugates (ADCs).[2] This technical guide provides an in-depth overview of the molecular mechanism by which this compound exerts its effects on tubulin polymerization, a critical process for cell division. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and exploit the therapeutic potential of this compound.

Core Mechanism of Action

This compound's primary mode of action is the disruption of microtubule dynamics through direct interaction with tubulin, the fundamental protein subunit of microtubules. This interaction leads to the inhibition of tubulin polymerization, resulting in the depolymerization of existing microtubules.[3][4] The consequences of this disruption are profound, leading to mitotic arrest and ultimately, apoptotic cell death in rapidly dividing cancer cells.[5][6]

This compound binds to β-tubulin at or near the vinblastine binding site.[2][3] This binding is competitive with vinblastine, suggesting an overlapping binding pocket.[7] The binding of this compound to tubulin induces a conformational change in the tubulin dimer, rendering it incompetent for assembly into microtubules.[3][5]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [3][5] |

| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 | [3][5] |

| EMT-6/AR1 | Murine Mammary Tumor | 140 ± 17 | [3][5] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [3][5] |

Table 2: Tubulin Binding and Polymerization Inhibition by this compound

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM | [2][3][5] |

| IC50 for Tubulin Polymerization Inhibition | ~3.4 µM |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mode of action of this compound are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate, clear bottom

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP. Keep on ice.

-

Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.

-

Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance values against time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization (the steepest slope of the curve) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution (10 mM)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 510 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS, if using paraformaldehyde fixation)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with the desired concentration of this compound for an appropriate time.

-

Wash the cells with PBS.

-

Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cell suspension

-

This compound stock solution (in DMSO)

-

PBS

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Caption: this compound's mechanism of action leading to apoptosis.

Caption: A typical experimental workflow to study this compound.

Conclusion

This compound is a highly potent inhibitor of tubulin polymerization with significant potential as an anticancer agent, particularly as a payload for ADCs. Its well-defined mechanism of action, centered on the disruption of microtubule dynamics, provides a solid foundation for further drug development and optimization. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate ongoing research and development efforts in this promising area of cancer therapy.

References

- 1. scribd.com [scribd.com]

- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of maytansine to tubulin: competition with other mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ansamitocin P-3: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a maytansinoid analogue, is a potent antitumor agent that has garnered significant interest in cancer research and drug development, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy is primarily attributed to its profound impact on the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, detailing its mechanism of action, quantitative effects on cell cycle distribution, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

This compound exerts its potent antimitotic activity by targeting tubulin, the fundamental protein component of microtubules.[1][2] Microtubules are dynamic cytoskeletal structures essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]

The mechanism unfolds as follows:

-

Binding to Tubulin: this compound binds to β-tubulin at or near the vinblastine binding site.[3][4] This interaction has a high affinity, with a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM.[3][5]

-

Microtubule Depolymerization: The binding of this compound to tubulin inhibits microtubule assembly and induces their depolymerization.[3][5][6] This disruption affects both interphase and mitotic microtubules.[3][7]

-

Spindle Assembly Checkpoint Activation: The severe disruption of microtubule dynamics and the failure of chromosomes to properly attach to the mitotic spindle activate the spindle assembly checkpoint (SAC), also known as the mitotic checkpoint.[8][9] This crucial cellular surveillance mechanism prevents the cell from entering anaphase until all chromosomes are correctly bioriented on the spindle.[9]

-

Mitotic Arrest: Key proteins of the SAC, such as Mad2 and BubR1, are activated.[3][6][10] This activation leads to a block in the cell cycle at the G2/M phase, specifically in mitosis.[3][7][11]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[9] In the case of this compound, this has been shown to be mediated by the p53 pathway, leading to the accumulation of p53 and its downstream target p21, ultimately resulting in programmed cell death.[3][6][7]

Quantitative Effects on Cell Proliferation and Cell Cycle

This compound is a highly potent inhibitor of cancer cell proliferation, with activity observed at picomolar concentrations. Its effect on the cell cycle is characterized by a significant accumulation of cells in the G2/M phase.

Table 1: IC50 Values for Proliferation Inhibition by this compound

| Cell Line | Cancer Type | IC50 (pM) |

| MCF-7 | Breast Cancer | 20 ± 3 |

| HeLa | Cervical Cancer | 50 ± 0.5 |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |

| MDA-MB-231 | Breast Cancer | 150 ± 1.1 |

Data sourced from Venghateri et al., 2013.[3][7]

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

| Treatment (24h) | % of Cells in G2/M Phase |

| Vehicle (Control) | ~26% |

| 50 pM this compound | 50% |

| 100 pM this compound | 70% |

Data represents an approximate distribution as described in the source material.[3]

Table 3: Induction of Mitotic Arrest in MCF-7 Cells by this compound

| Treatment (24h) | Mitotic Index (%) | Phospho-Histone H3 (Ser10) Positive Cells (%) |

| Vehicle (Control) | 3 ± 0.5 | 3 ± 0.5 |

| 20 pM this compound | 23 ± 3 | 14 ± 1.2 |

| 50 pM this compound | 33 ± 0.8 | 21 ± 0.5 |

| 100 pM this compound | 44 ± 4 | 29 ± 0.6 |

Data sourced from Venghateri et al., 2013.[3][7]

Table 4: G2/M Phase Arrest in Lung Cancer Cells by this compound

| Cell Line | Treatment (Concentration) | % of Cells in G2/M Phase |

| A549 (Non-SCLC) | Control | 16.18 ± 1.03 |

| 0.4 nM | 53.34 ± 8.06 | |

| 1.6 nM | 62.40 ± 4.97 | |

| NCI-H69 (SCLC) | Control | 32.97 ± 1.05 |

| 0.25 nM | 58.48 ± 8.37 | |

| 0.5 nM | 77.34 ± 3.19 | |

| 1.0 nM | Not specified |

Data sourced from a study on lung carcinoma.[11][12]

Experimental Protocols

Cell Culture and Drug Treatment

MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture vessels and allowed to attach overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.

Cell Proliferation Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

-

Seed cells in 6-well plates and treat with this compound for 24 hours.[3]

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[3]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (8 µg/mL).[3]

-

Incubate the cells in the dark at 4°C for 2 hours.[3]

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is then analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Visualizations

Signaling Pathway of this compound Induced Mitotic Arrest

Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing the effects of this compound on the cell cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | Scilit [scilit.com]

- 7. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. itmedicalteam.pl [itmedicalteam.pl]

Ansamitocin P-3 Apoptosis Induction Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P-3, a potent maytansinoid and microtubule-targeting agent, exhibits significant anti-tumor activity by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular pathways governing this compound-induced apoptosis, intended for researchers, scientists, and professionals in drug development. The primary mechanism of action involves binding to tubulin, leading to microtubule depolymerization and cell cycle arrest at the G2/M phase. This mitotic catastrophe subsequently triggers a cascade of signaling events, culminating in programmed cell death primarily through the p53-mediated intrinsic apoptotic pathway. This guide details the key molecular players, presents quantitative data in structured tables, outlines experimental methodologies for studying this pathway, and provides visual diagrams of the signaling cascades and experimental workflows.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

This compound exerts its cytotoxic effects by directly interacting with the tubulin-microtubule system. It binds to tubulin at a site that partially overlaps with the vinblastine binding site, leading to the depolymerization of both interphase and mitotic microtubules.[1][2] This disruption of microtubule dynamics has profound consequences for cellular processes, most notably cell division.

The interference with the formation and function of the mitotic spindle apparatus leads to a halt in the cell cycle at the G2/M phase.[1][3][4] This mitotic arrest is a critical initiating event for the subsequent induction of apoptosis. The cell's surveillance machinery, known as the spindle assembly checkpoint (SAC), detects the improper attachment of microtubules to kinetochores. This activates key checkpoint proteins, Mad2 and BubR1, which prevent the cell from proceeding into anaphase, effectively trapping it in mitosis.[1][2]

Signaling Pathways of Apoptosis Induction

Prolonged mitotic arrest induced by this compound triggers a multi-faceted apoptotic response, primarily engaging the p53-mediated intrinsic pathway. Evidence for the involvement of the mitochondrial pathway and caspase activation is strongly supported by studies on the broader class of maytansinoids.[1]

p53-Mediated Apoptotic Pathway

The sustained mitotic arrest leads to the activation and accumulation of the tumor suppressor protein p53.[1][2] Activated p53 translocates to the nucleus and transcriptionally upregulates its downstream target, the cyclin-dependent kinase inhibitor p21.[1][5] The accumulation of p21 contributes to the maintenance of cell cycle arrest and promotes apoptosis. A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), has been observed following this compound treatment, signifying the execution phase of apoptosis.[1][2]

Intrinsic (Mitochondrial) Apoptotic Pathway

While direct studies on this compound's effect on the Bcl-2 family are limited, research on maytansinoids indicates the involvement of the mitochondrial pathway.[1] This pathway is regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. It is hypothesized that the p53 activation upregulates pro-apoptotic members like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm.

Caspase Activation Cascade

The release of cytochrome c into the cytosol is a critical step in the activation of the caspase cascade. Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn recruits and activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including PARP, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

Quantitative Data

The following tables summarize the quantitative data associated with the bioactivity of this compound.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][2] |

| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][2] |

| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 | [1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][2] |

| A549 | Non-Small Cell Lung Cancer | 0.4 nM (400 pM) | [3] |

| NCI-H69 | Small Cell Lung Cancer | 0.25 - 1.0 nM (250 - 1000 pM) | [3] |

| U937 | Histiocytic Lymphoma | 0.18 nM (180 pM) | [6] |

Table 2: Binding Affinity and Cell Cycle Arrest Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM | Purified tubulin | [1][2] |

| G2/M Phase Arrest (Control) | 26% | MCF-7 | [4] |

| G2/M Phase Arrest (50 pM this compound) | 50% | MCF-7 | [4] |

| G2/M Phase Arrest (100 pM this compound) | 70% | MCF-7 | [4] |

| G2/M Phase Arrest (0.4 nM this compound) | 53.34 ± 8.06% | A549 | [3] |

| G2/M Phase Arrest (1.6 nM this compound) | 62.40 ± 4.97% | A549 | [3] |

| G2/M Phase Arrest (0.25 nM this compound) | 58.48 ± 8.37% | NCI-H69 | [3] |

| G2/M Phase Arrest (0.5 nM this compound) | 77.34 ± 3.19% | NCI-H69 | [3] |

| G2/M Phase Arrest (1.0 nM this compound) | 73.86 ± 5.52% | NCI-H69 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-induced apoptosis pathway.

Cell Proliferation Assay (Sulforhodamine B Assay)

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).

-

Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and solubilize the bound SRB with 10 mM Tris base (pH 10.5).

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, PARP, cleaved caspase-3, cleaved caspase-9, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Microscopy

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., α-tubulin, p53, cytochrome c) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining: Stain the nuclei with DAPI or Hoechst stain.

-